molecular formula C7H6FNO2 B1295202 4-Fluoro-3-nitrotoluene CAS No. 446-11-7

4-Fluoro-3-nitrotoluene

Cat. No. B1295202
Key on ui cas rn: 446-11-7
M. Wt: 155.13 g/mol
InChI Key: OORBDHOQLZRIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04723003

Procedure details

Starting with 1,2,3,4-tetrahydroquinoline and 2-fluoro-5-methylnitrobenzene and following the steps of 1a to 1f of Example 2, one may obtain, in sequence, 1-(4-methyl-2-nitrophenyl)-1,2,3,4-tetrahydroquinoline, 1-(2-amino-4-methylphenyl)-1,2,3,4-tetrahydroquinone, 1-(2-amino-4-methylphenyl)-1,2,3,4-tetrahydroquinoline, N-[2-{1-(5-methylphenyl)-1,2,3,4-tetrahydroquinolin-1-yl}]-4-methyl-1-piperazine carboxamide, and 10-methyl-7-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-quino[1,8-ab][1,5]benzodiazepine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.F[C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20].[C:22](O)(=O)/C=C\C(O)=O.[N:30]1([C:39]2[CH:44]=[CH:43][C:42](F)=[CH:41][C:40]=2[NH:46][C:47]([N:49]2[CH2:54][CH2:53][N:52]([CH3:55])[CH2:51][CH2:50]2)=O)[C:38]2C(=CC=[CH:36][CH:37]=2)CC1>>[CH3:18][C:15]1[CH:16]=[CH:17][C:12]([N:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH2:4][CH2:3][CH2:2]2)=[C:13]([N+:19]([O-:21])=[O:20])[CH:14]=1.[NH2:19][C:13]1[CH:14]=[C:15]([CH3:18])[CH:16]=[CH:17][C:12]=1[N:30]1[C:39]2[C:40](=[CH:41][CH:42]=[CH:43][CH:44]=2)[CH2:36][CH2:37][CH2:38]1.[CH3:22][C:42]1[CH:43]=[CH:44][C:39]2[N:1]3[CH2:2][CH2:3][CH2:4][C:5]4=[CH:6][CH:7]=[CH:8][C:9](=[C:10]34)[C:47]([N:49]3[CH2:50][CH2:51][N:52]([CH3:55])[CH2:53][CH2:54]3)=[N:46][C:40]=2[CH:41]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)C)[N+](=O)[O-]
Step Three
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O.N1(CCC2=CC=CC=C12)C1=C(C=C(C=C1)F)NC(=O)N1CCN(CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C=C1)N1CCCC2=CC=CC=C12)[N+](=O)[O-]
Name
Type
product
Smiles
NC1=C(C=CC(=C1)C)N1CCCC2=CC=CC=C12
Name
Type
product
Smiles
CC=1C=CC2=C(N=C(C3=C4N2CCCC4=CC=C3)N3CCN(CC3)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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